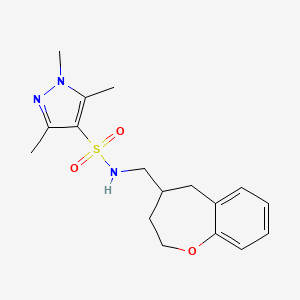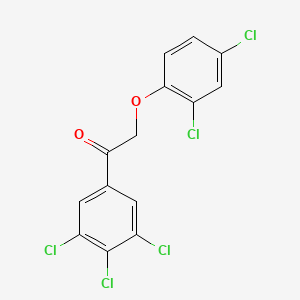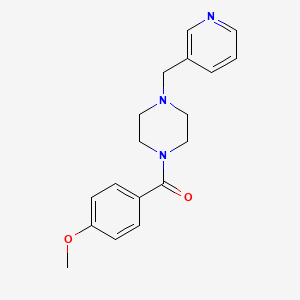![molecular formula C13H12N4O2S B5663290 3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)
3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step organic reactions, starting from readily available substrates. While specific synthesis routes for "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" are not directly available, analogous compounds have been synthesized through strategies such as condensation, cyclization, and substitution reactions. For instance, a related process involves the synthesis of oxadiazole derivatives from carboxylic acid and ethyl carboxylate precursors, followed by cyclization reactions to introduce the oxadiazole ring (Jiang et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and related heterocycles is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. X-ray crystallography, in particular, provides detailed insights into the spatial arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and molecular conformation. For example, compounds within this class have been characterized to show how substituents on the pyrazole and thiophene moieties influence the overall molecular geometry and electronic properties (Ge et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" and its analogs is significantly influenced by the presence of the oxadiazole ring, which can participate in various chemical reactions. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and the nature of the reactants. The oxadiazole ring is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups (Koparır et al., 2005).
Physical Properties Analysis
The physical properties of heterocyclic compounds like "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" are influenced by their molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure. The presence of different heteroatoms and functional groups within the molecule can lead to diverse interactions in the solid state, affecting its physical state and solubility behavior. Optical properties, such as UV-Vis absorption and fluorescence, are also crucial, with applications in materials science and sensor technology. The absorption and emission spectra can vary significantly with changes in solvent polarity and the nature of substituents on the heterocycles (Jiang et al., 2012).
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-(3-thiophen-3-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-3-18-6-8(1)12-14-13(19-17-12)11-5-10(15-16-11)9-2-4-20-7-9/h2,4-5,7-8H,1,3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYJSBIRKQEVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=NN3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)

![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![4-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5663239.png)
![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
![2-{3-[(7-ethyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenoxy}acetamide](/img/structure/B5663254.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)

![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5663278.png)
